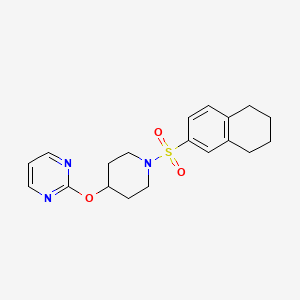

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned seems to be a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . It also contains a tetrahydronaphthalen-2-yl group, which is a polycyclic aromatic hydrocarbon with two fused rings .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and tetrahydronaphthalen-2-yl groups suggests that it would have a fairly rigid and planar structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might be involved in hydrogen bonding, while the tetrahydronaphthalen-2-yl group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Novel Compounds Synthesis and Antimicrobial Activity

Research has focused on the synthesis of novel compounds utilizing pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, which include the sulfonyl moiety. These compounds, derived from starting materials related to the specified chemical structure, have shown antimicrobial activity, with some displaying significant effectiveness against various pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2004).

Crystallography and Molecular Interaction Studies

The study of molecular interactions and crystallography involving pyrimidine derivatives has revealed complex hydrogen bond networks. These interactions, especially in salt-type adducts formed with piperidine, showcase the structural complexity and potential for unique chemical properties and applications in materials science and drug design (Orozco et al., 2009).

Development of Agonists for Medical Applications

Research into pyrimidine derivatives has also led to the development of potent P2Y12 antagonists for inhibiting platelet aggregation, a critical factor in thrombotic diseases. The structural modifications, including those related to sulfonyl piperidin-4-yl moieties, have been crucial in fine-tuning the pharmacokinetic and physicochemical properties of these compounds, leading to candidates with improved bioavailability and therapeutic potential (Parlow et al., 2009).

Antibacterial and Herbicidal Activity

The incorporation of the tetrahydronaphthalen-2-yl sulfonyl piperidin-4-yl moiety into herbicidal and antibacterial agents has shown significant efficacy. These studies illustrate the role of such compounds in addressing diverse agricultural and medical challenges, highlighting their versatility and potential in creating highly effective solutions (Hosokawa et al., 2001).

Exploration of Sulfonylureas and Their Intermediates

The chemical exploration and synthesis of new sulfonylurea derivatives, leveraging intermediates such as pyrimidine, have underscored their utility in developing herbicides with selective action. This research avenue has opened up possibilities for creating more efficient and targeted agricultural chemicals, minimizing environmental impact while maximizing efficacy (Hamprecht et al., 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-26(24,18-7-6-15-4-1-2-5-16(15)14-18)22-12-8-17(9-13-22)25-19-20-10-3-11-21-19/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRCELHTYZNLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)

![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)